molecular formula C10H11N5O6 B11747485 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one

Cat. No.: B11747485
M. Wt: 297.22 g/mol
InChI Key: KUSWRVBWQVFGHS-PEBGCTIMSA-N
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Description

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azido group, a hydroxyl group, and a nitropyridinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxolan Ring: This step involves the cyclization of a suitable precursor to form the oxolan ring. Common reagents used in this step include acids or bases to catalyze the cyclization reaction.

    Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion. This step often requires the use of azide salts such as sodium azide.

    Nitration of the Pyridinone Ring: The nitration of the pyridinone ring is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium azide for introducing the azido group, and other nucleophiles for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications.

    Biology: Studied for its potential as a biochemical probe due to the presence of the azido group, which can be used in bioorthogonal chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, allowing for the labeling and tracking of biomolecules. The nitropyridinone moiety may interact with enzymes or receptors, leading to biological effects such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one: Similar in structure but lacks the azido and nitro groups.

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Contains a tetrahydrofuran ring and a perfluorohexyl group, differing in functional groups and overall structure.

Uniqueness

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one is unique due to the presence of both azido and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H11N5O6

Molecular Weight

297.22 g/mol

IUPAC Name

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one

InChI

InChI=1S/C10H11N5O6/c11-13-12-8-6(4-16)21-10(9(8)18)14-3-5(15(19)20)1-2-7(14)17/h1-3,6,8-10,16,18H,4H2/t6-,8-,9-,10-/m1/s1

InChI Key

KUSWRVBWQVFGHS-PEBGCTIMSA-N

Isomeric SMILES

C1=CC(=O)N(C=C1[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O

Canonical SMILES

C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)N=[N+]=[N-])O

Origin of Product

United States

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